4-[[2-(4-methoxyphenyl)ethylamino]methyl]-N,N-dimethylaniline;hydrochloride
Description
4-[[2-(4-methoxyphenyl)ethylamino]methyl]-N,N-dimethylaniline;hydrochloride is a compound that belongs to the class of secondary amines It is characterized by the presence of a methoxyphenyl group and a dimethylaniline moiety
Properties
IUPAC Name |
4-[[2-(4-methoxyphenyl)ethylamino]methyl]-N,N-dimethylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.ClH/c1-20(2)17-8-4-16(5-9-17)14-19-13-12-15-6-10-18(21-3)11-7-15;/h4-11,19H,12-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMXGQUOOWOZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(4-methoxyphenyl)ethylamino]methyl]-N,N-dimethylaniline typically involves the reduction of Schiff bases. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often include the use of solvents like ethanol and temperatures maintained at around 35°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and efficient methods. For example, the use of palladium-catalyzed reactions with supported catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[[2-(4-methoxyphenyl)ethylamino]methyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve the use of reducing agents like NaBH4 or LiAlH4.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Solvents: Ethanol, methanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[[2-(4-methoxyphenyl)ethylamino]methyl]-N,N-dimethylaniline has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of azo dyes and dithiocarbamates.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is a constituent of various pharmaceuticals, including antidepressants and analgesics.
Industry: It is used in the production of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[[2-(4-methoxyphenyl)ethylamino]methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding . The pathways involved can include inhibition of monoamine oxidase or interaction with serotonin receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
4-[[2-(4-methoxyphenyl)ethylamino]methyl]-N,N-dimethylaniline is unique due to its specific structural features, such as the presence of both methoxy and dimethylaniline groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
